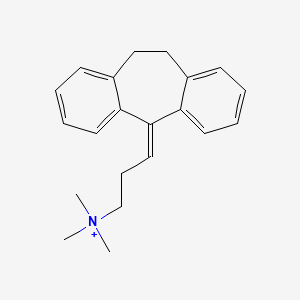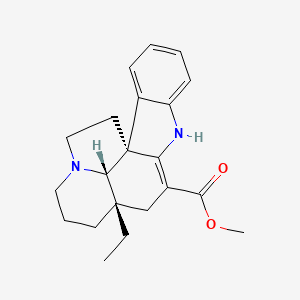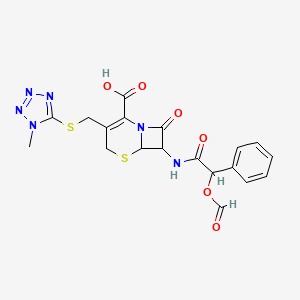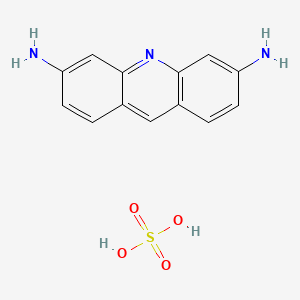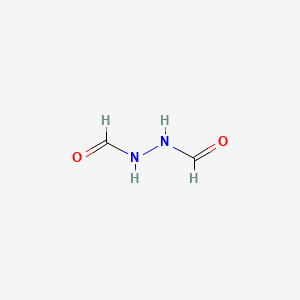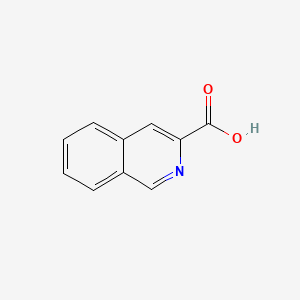
1-(Isoquinolin-3-yl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoquinoline derivatives, including 1-(isoquinolin-3-yl)ethanone, involves various methodologies that highlight the adaptability and efficiency of organic synthesis techniques. For example, the synthesis of a related compound, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, was achieved through chlorination using POCl3 reagent, showcasing the utility of halogenation reactions in the modification of isoquinoline scaffolds (Murugavel et al., 2016). Another approach involves CuI-catalyzed three-component tandem reactions, demonstrating the efficiency of multi-component reactions in constructing complex molecules from simpler precursors (Ye, Zhou, & Wu, 2009).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is analyzed through various spectroscopic techniques, including FTIR, NMR, and single crystal X-ray diffraction. These analyses provide detailed insights into the molecular geometry, electronic structure, and vibrational spectra, facilitating a deeper understanding of the compound's reactivity and properties. The study by Murugavel et al. (2016) exemplifies the use of DFT computations alongside spectroscopic methods to elucidate the structural characteristics of isoquinoline derivatives.
Chemical Reactions and Properties
Isoquinoline derivatives participate in a wide range of chemical reactions, reflecting their chemical versatility. One notable reaction is the one-pot non-cyanide synthesis of 1-(pyridin-2-yl)isoquinoline-3-carbonitrile, showcasing the potential for creating complex heterocyclic compounds through innovative synthetic routes (Kopchuk et al., 2017). Additionally, the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol represents another chemical transformation, highlighting the diverse reactivity of these compounds (Chauhan et al., 2017).
Wissenschaftliche Forschungsanwendungen
Application 1: Copper(II) Complexes with 1-(Isoquinolin-3-yl)heteroalkyl-2-ones
-
Methods of Application or Experimental Procedures : Four copper(II) complexes were synthesized from 1-(Isoquinolin-3-yl)heteroalkyl-2-one ligands. The stability of these complexes under conditions mimicking the physiological environment was estimated using UV-Vis spectrophotometry .
-
Results or Outcomes : The copper(II) complexes showed greater potency against HepG2, LS180, and T98G cancer cell lines than etoposide (IC 50 = 5.04–14.89 μg/mL vs. IC 50 = 43.21–>100 μg/mL), while the free ligands remained inactive in all cell lines. The prominent copper(II) compound appeared to be more selective towards cancer cells compared with normal cells .
Application 2: Stereoselective Preparation of Benzoxazolylhydrazones
-
Methods of Application or Experimental Procedures : The compound is used in the condensation of hydrazinobenzoxazoles with heteroaryl ketones to prepare benzoxazolylhydrazones .
-
Results or Outcomes : The outcome of this process is the formation of benzoxazolylhydrazones, which are important intermediates in organic synthesis and drug discovery .
Safety And Hazards
The safety information available indicates that 1-(Isoquinolin-3-yl)ethanone may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
1-isoquinolin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMXNLJJYMMQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isoquinolin-3-yl)ethanone | |
CAS RN |
91544-03-5 | |
| Record name | 1-(isoquinolin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


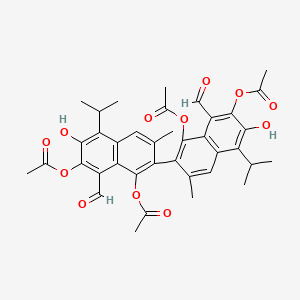
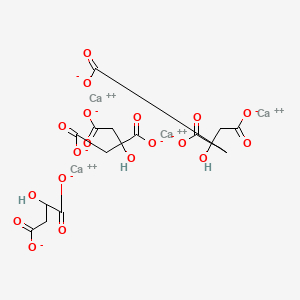
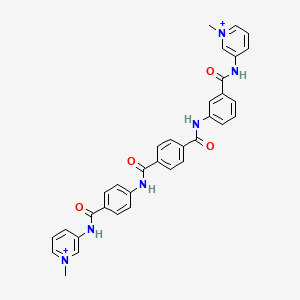
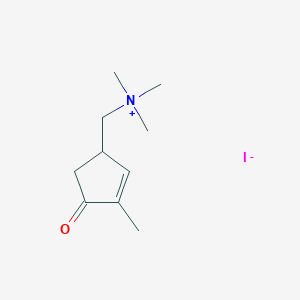
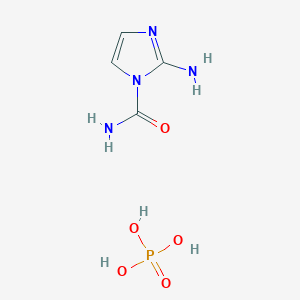
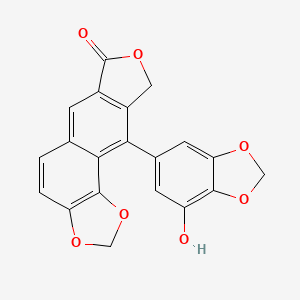
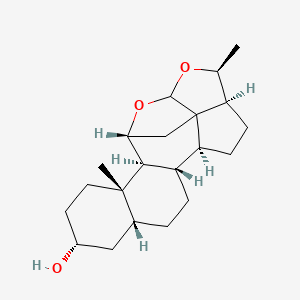
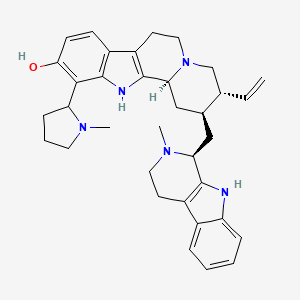
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1218844.png)
